2-Methoxyethanolate;yttrium(3+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

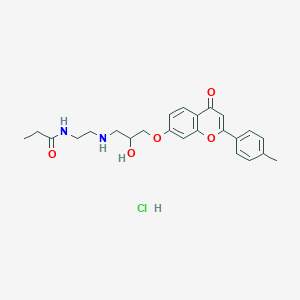

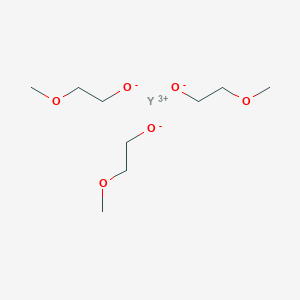

2-Methoxyethanolate;yttrium(3+), also known as Yttrium 2-methoxyethoxide, is a chemical compound with the formula Y(OMe)_3 . It is used as an important precursor for the sol-gel preparation of Y2O3-containing materials .

Molecular Structure Analysis

The molecular formula of 2-Methoxyethanolate;yttrium(3+) is C9H21O6Y, and its molecular weight is 314.17 g/mol . More detailed structural information is not available from the search results.Physical And Chemical Properties Analysis

Yttrium, the metal in 2-Methoxyethanolate;yttrium(3+), is relatively stable in air except when finely divided. It ignites in air when heated above 400°C . The density of yttrium is 4.47 g/cm^3, its melting point is 1795 K, and its boiling point is 3611 K .Applications De Recherche Scientifique

Thin Film Deposition

The compound is used in the thin film deposition of Er-doped Yb3Al5O12 . The thin films are deposited on silicon substrates . The microstructure and luminescent properties of the layers are influenced by the solution used .

Sol-Gel Synthesis

Yttrium and erbium 2-methoxyethoxides are used in the sol-gel synthesis of Yb/Er aluminium garnet thin films . The sol-gel techniques offer homogeneous distribution of dopants in the nano scale .

Preparation of Monocrystals

The co-doping of either Er3+ or Yb3+ is often used in optical materials, such as LiNbO3, Y3Al5O12 or Lu2O3 . The lasing or waveguiding materials are mainly used in the form of monocrystals prepared from a melt .

Preparation of Polycrystalline Ceramics

Transparent polycrystalline ceramics are also utilized . The ceramic lasers are sintered using rear earth doped yttrium aluminium garnets nanopowder .

Medical Imaging and Therapy

Yttrium-based materials are used in medical lasers and biomedical implants . The naturally abundant isotope 89 Y is proving to be suitable for nuclear magnetic resonance investigations .

Radiochemistry

The properties of a range of yttrium isotopes enable their use in radiochemistry . Yttrium radioisotopes are exploited for medical imaging and radiotherapy applications .

Mécanisme D'action

Target of Action

Similar compounds like yttrium methoxyethoxide are known to be important precursors for the sol-gel preparation of y2o3-containing materials .

Mode of Action

It’s known that yttrium methoxyethoxide is used as a precursor in the sol-gel process to prepare y2o3-containing materials, which are used in various applications such as phosphor materials and yttria-stabilized zirconia (ysz) powders and films for solid oxide fuel cells .

Action Environment

It’s known that yttrium methoxyethoxide reacts slowly with moisture/water, indicating that the compound’s stability and efficacy could be influenced by the presence of moisture .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methoxyethanolate;yttrium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O2.Y/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXUPDRNSUCVNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

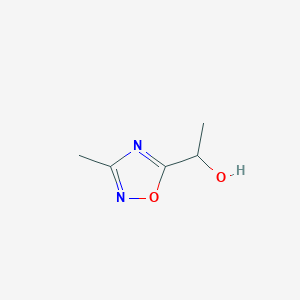

COCC[O-].COCC[O-].COCC[O-].[Y+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O6Y |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] |

Source

|

| Record name | Yttrium trimethoxyethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

115668-57-0 |

Source

|

| Record name | Yttrium trimethoxyethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115668570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 115668-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.